molecular formula C19H14BrNO4 B2886222 Methyl 2-(7-bromo-1-benzoxepine-4-amido)benzoate CAS No. 950380-75-3

Methyl 2-(7-bromo-1-benzoxepine-4-amido)benzoate

Cat. No.: B2886222
CAS No.: 950380-75-3
M. Wt: 400.228
InChI Key: NBQJWGVKTRHBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(7-bromo-1-benzoxepine-4-amido)benzoate is a complex organic compound that belongs to the class of benzoxepin derivatives This compound is characterized by the presence of a benzoxepin ring system, which is a seven-membered heterocyclic ring containing oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(7-bromo-1-benzoxepine-4-amido)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxepin Ring: The benzoxepin ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminophenol and an aldehyde.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-bromo-1-benzoxepine-4-amido)benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzoxepin ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoxepin ring and the ester group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxepin derivatives, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-(7-bromo-1-benzoxepine-4-amido)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(7-bromo-1-benzoxepine-4-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(7-bromo-1-benzoxepine-4-amido)benzoate is unique due to the presence of the benzoxepin ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its versatility in various scientific research applications.

Properties

IUPAC Name

methyl 2-[(7-bromo-1-benzoxepine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO4/c1-24-19(23)15-4-2-3-5-16(15)21-18(22)12-8-9-25-17-7-6-14(20)11-13(17)10-12/h2-11H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQJWGVKTRHBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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